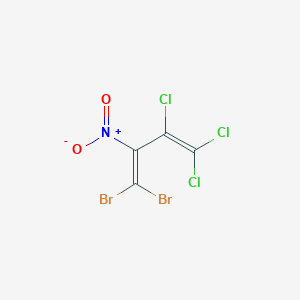![molecular formula C10H16O B14326612 8,8-Dimethylbicyclo[3.2.1]octan-3-one CAS No. 103274-02-8](/img/structure/B14326612.png)
8,8-Dimethylbicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethylbicyclo[321]octan-3-one is a bicyclic ketone with a unique structure that includes a bridged bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[3.2.1]octan-3-one can be achieved through the double Michael addition (DMA) of carbon nucleophiles to cyclic dienones. This method allows for the control of stereochemistry at the bridged secondary, tertiary, or quaternary center . The reaction typically proceeds with yields ranging from 42% to 96% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dimethylbicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols.
Scientific Research Applications
8,8-Dimethylbicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 8,8-Dimethylbicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in metabolic pathways and biological processes.
Comparison with Similar Compounds
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione: Shares a similar bicyclic structure but differs in functional groups.
1,5-Dimethylbicyclo[3.2.1]octan-8-one: Another bicyclic ketone with different substitution patterns.
2,6-Dimethylbicyclo[3.2.1]octane: Similar bicyclic framework but lacks the ketone functional group.
Uniqueness: 8,8-Dimethylbicyclo[32
Properties
CAS No. |
103274-02-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
8,8-dimethylbicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C10H16O/c1-10(2)7-3-4-8(10)6-9(11)5-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
CHFWTDDNWJXEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1CC(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


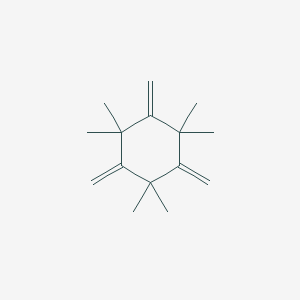
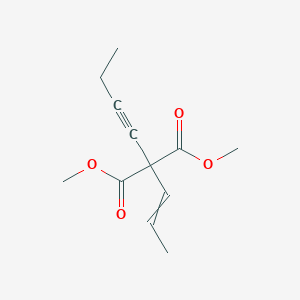
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)
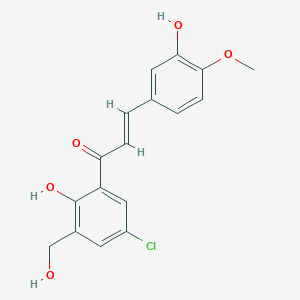

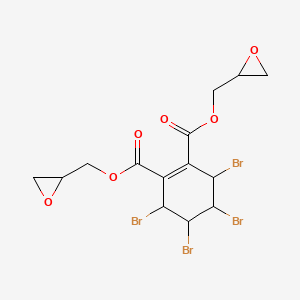
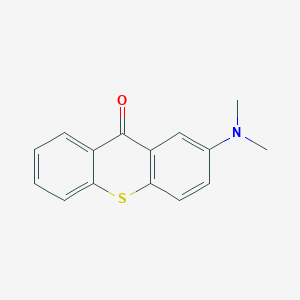
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
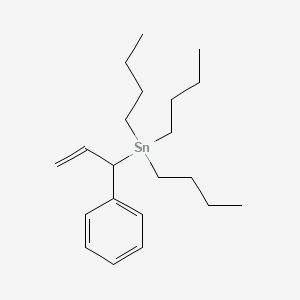
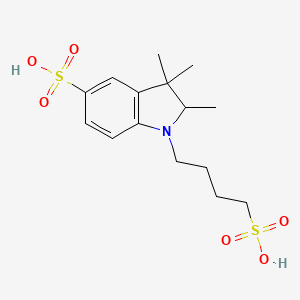
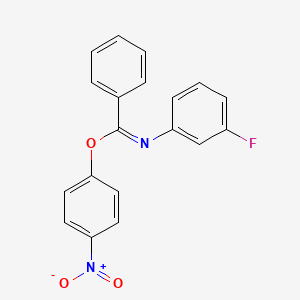
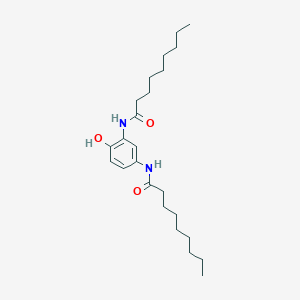
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
